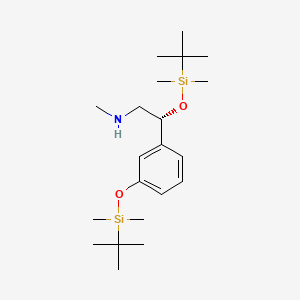

(R)-O,O-Bis(tert-butyldimethlsilyl) Phenylephrine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

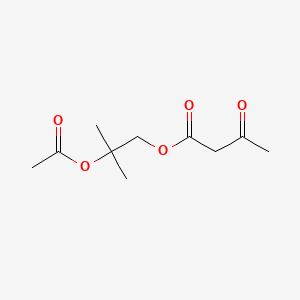

“®-O,O-Bis(tert-butyldimethlsilyl) Phenylephrine” is a compound that involves the use of tert-butyldimethylsilyl (TBDMS) ethers . TBDMS ethers are known for their stability and are often used as protective groups in organic synthesis .

Chemical Reactions Analysis

TBDMS ethers are known to be stable under various conditions . They can be desilylated to their corresponding alcohols and phenols in DMSO, at 80°C, in very good yield .科学的研究の応用

Steric Encumbrance in Phosphorus Centers

Research by Shah et al. (2000) explores sterically encumbered systems for two low-coordinate phosphorus centers, utilizing tetraarylphenyls with tert-butylphenyl groups. These compounds serve as precursors for materials with p-phenylene-bridged phosphorus centers, offering insights into the synthesis and applications of sterically demanding ligands in creating novel materials with unique phosphorus coordination (Shah et al., 2000).

Catalysis with Rigid P-Chiral Phosphine Ligands

Imamoto et al. (2012) discuss the synthesis of enantiomers of bis(tert-butylmethylphosphino)quinoxaline and related compounds from enantiopure tert-butylmethylphosphine-boranes. These ligands, when used in rhodium complexes, exhibit high enantioselectivities and catalytic activities in asymmetric hydrogenation, demonstrating their utility in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).

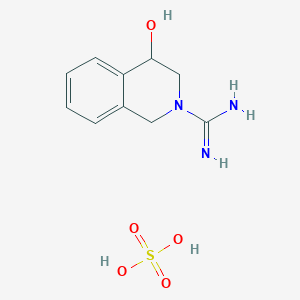

Stereoselective Synthesis of (R)-Phenylephrine

Peng et al. (2014) identified a short-chain dehydrogenase/reductase from Serratia marcescens capable of converting 1-(3-hydroxyphenyl)-2-(methylamino)ethanone into (R)-Phenylephrine with high enantiomeric excess. This biocatalytic process facilitated by recombinant Escherichia coli cells presents a method for the stereoselective synthesis of (R)-Phenylephrine, a widely used nasal decongestant (Peng et al., 2014).

Lewis Base Activation of Lewis Acids

Denmark et al. (2002) investigated the activation of silicon tetrachloride by chiral bisphosphoramide to promote aldol addition reactions between aldehydes and silyl ketene acetals. This study highlights the use of sterically demanding silyl ketene acetals in synthetic chemistry, providing insights into enantioselective synthesis and the role of Lewis base activation in facilitating chemical reactions (Denmark et al., 2002).

特性

IUPAC Name |

(2R)-2-[tert-butyl(dimethyl)silyl]oxy-2-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO2Si2/c1-20(2,3)25(8,9)23-18-14-12-13-17(15-18)19(16-22-7)24-26(10,11)21(4,5)6/h12-15,19,22H,16H2,1-11H3/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCLWXYOVOYPST-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(CNC)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)[C@H](CNC)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661812 |

Source

|

| Record name | (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}-2-(3-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-O,O-Bis(tert-butyldimethlsilyl) Phenylephrine | |

CAS RN |

1217862-07-1 |

Source

|

| Record name | (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}-2-(3-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)

![2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B562492.png)

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)

![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)

![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)

![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)